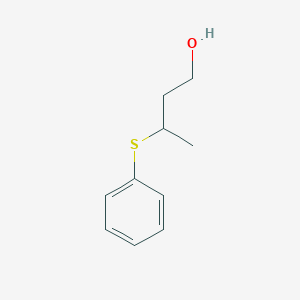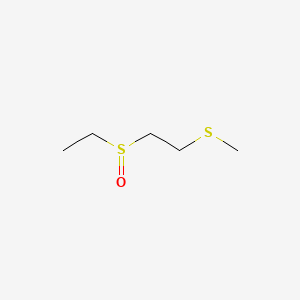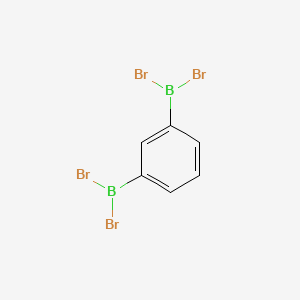
(1,3-Phenylene)bis(dibromoborane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-bis(dibromoboryl)benzene is a chemical compound characterized by the presence of two dibromoboryl groups attached to a benzene ring at the 1 and 3 positions. This compound is of significant interest in the field of organoboron chemistry due to its unique structural and electronic properties. The presence of boron atoms in the molecule imparts unique reactivity, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-bis(dibromoboryl)benzene can be synthesized through the reaction of 1,3-dibromobenzene with boron tribromide. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of boron tribromide. The general reaction scheme is as follows:
C6H4(Br)2+2BBr3→C6H4(BBr2)2+2HBr
The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.
Industrial Production Methods
Industrial production of 1,3-bis(dibromoboryl)benzene follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-bis(dibromoboryl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The dibromoboryl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form boron-containing intermediates.
Coupling Reactions: It can participate in coupling reactions to form larger boron-containing molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products
The major products formed from these reactions include various boron-containing compounds, which can be further utilized in organic synthesis and materials science.
Wissenschaftliche Forschungsanwendungen
1,3-bis(dibromoboryl)benzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of complex boron-containing molecules and polymers.
Biology: The compound is used in the development of boron-based drugs and imaging agents.
Industry: The compound is used in the production of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1,3-bis(dibromoboryl)benzene involves the interaction of the boron atoms with various molecular targets. The boron atoms can form stable complexes with nucleophiles, facilitating various chemical transformations. The pathways involved include:
Coordination Chemistry: The boron atoms can coordinate with electron-rich species, leading to the formation of stable complexes.
Electron Transfer: The compound can participate in electron transfer reactions, influencing the reactivity of other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-bis(dibromoboryl)benzene
- 1,3,5-tris(dibromoboryl)benzene
- 4,4’-bis(dibromoboryl)biphenyl
Uniqueness
1,3-bis(dibromoboryl)benzene is unique due to its specific substitution pattern, which imparts distinct electronic properties compared to its isomers and analogs. The position of the dibromoboryl groups influences the reactivity and stability of the compound, making it a valuable intermediate in various chemical processes.
Eigenschaften
CAS-Nummer |
107134-82-7 |
|---|---|
Molekularformel |
C6H4B2Br4 |
Molekulargewicht |
417.3 g/mol |
IUPAC-Name |
dibromo-(3-dibromoboranylphenyl)borane |
InChI |
InChI=1S/C6H4B2Br4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H |
InChI-Schlüssel |
NJKFLEYPVYPANO-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC=C1)B(Br)Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


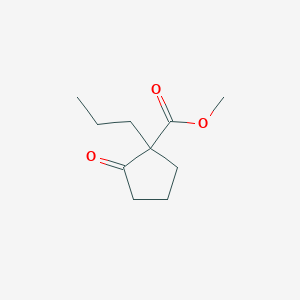

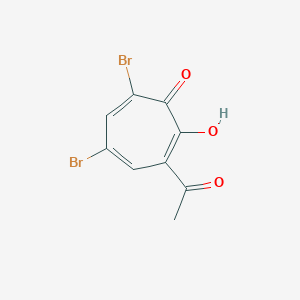
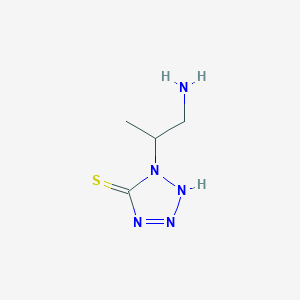
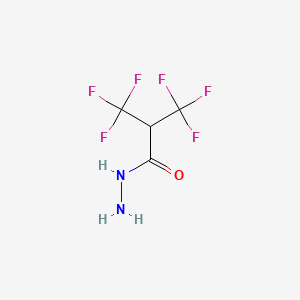

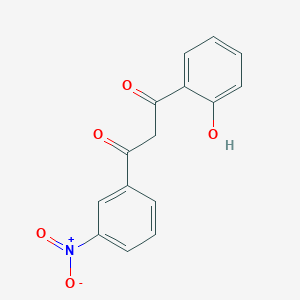
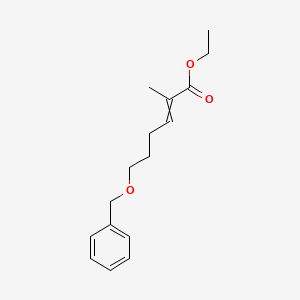
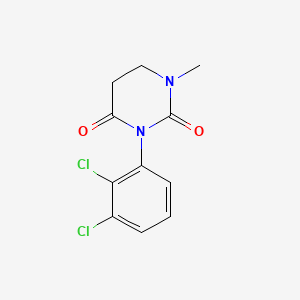
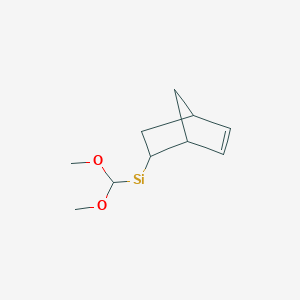
![4-[(E)-3-[3,4-di(propan-2-yl)phenyl]-3-oxoprop-1-enyl]benzoic acid](/img/structure/B14329297.png)
